[(3-Chlorobiphenyl-2-yl)oxy]acetic acid
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Overview
Description
[(3-Chlorobiphenyl-2-yl)oxy]acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorinated biphenyl group attached to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorobiphenyl-2-yl)oxy]acetic acid typically involves the following steps:
Halogenation: The starting material, biphenyl, undergoes chlorination to introduce a chlorine atom at the 3-position of the biphenyl ring.
Etherification: The chlorinated biphenyl is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ether linkage, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorobiphenyl-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the biphenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(3-Chlorobiphenyl-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Chlorobiphenyl-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(3-Chlorobiphenyl-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
[(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid:
[(3-Chlorophenyl)oxy]acetic acid: This compound has a single phenyl ring with a chlorine atom and an acetic acid moiety, making it structurally simpler than this compound.
The uniqueness of this compound lies in its biphenyl structure, which provides additional sites for functionalization and potential interactions with biological targets.
Properties
CAS No. |
21419-69-2 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-(2-chloro-6-phenylphenoxy)acetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)18-9-13(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
ODJPPMWDYMJAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)OCC(=O)O |
Origin of Product |
United States |
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